gomisin N

Vue d'ensemble

Description

Le Gomisin N est un composé lignane dérivé du fruit du Schisandra chinensis, une plante couramment utilisée en médecine traditionnelle chinoise. Ce composé aurait des effets pharmacologiques variés, notamment des propriétés hépatoprotectrices, anticancéreuses et anti-inflammatoires . Il est reconnu pour son potentiel dans le traitement de l'obésité, du diabète, de l'asthme et des infections respiratoires .

Méthodes De Préparation

Voies de synthèse et conditions de réaction : Le Gomisin N peut être synthétisé par diverses réactions chimiques impliquant la structure lignane du Schisandra chinensis. Les voies de synthèse impliquent généralement l'utilisation de solvants organiques et de catalyseurs pour faciliter la formation de la structure lignane .

Méthodes de production industrielle : La production industrielle de this compound implique l'extraction du composé du Schisandra chinensis à l'aide de solvants tels que l'éthanol ou le méthanol. L'extrait est ensuite purifié par des procédés tels que la chromatographie pour isoler le this compound .

Analyse Des Réactions Chimiques

Types de réactions : Le Gomisin N subit plusieurs types de réactions chimiques, notamment des réactions d'oxydation, de réduction et de substitution. Ces réactions sont essentielles pour modifier la structure du composé afin d'améliorer ses propriétés pharmacologiques .

Réactifs et conditions communs :

Oxydation : Des oxydants courants tels que le permanganate de potassium ou le peroxyde d'hydrogène sont utilisés dans des conditions contrôlées pour oxyder le this compound.

Réduction : Des agents réducteurs comme le borohydrure de sodium ou l'hydrure de lithium et d'aluminium sont utilisés pour réduire le this compound.

Substitution : Divers nucléophiles peuvent être utilisés pour substituer des groupes fonctionnels spécifiques dans le this compound.

Principaux produits formés : Les principaux produits formés à partir de ces réactions comprennent des structures lignanes modifiées avec des activités biologiques améliorées. Ces produits sont souvent utilisés dans des études pharmacologiques plus approfondies .

4. Applications de la recherche scientifique

Le this compound a un large éventail d'applications de recherche scientifique :

Chimie : Il est utilisé comme composé modèle pour étudier la synthèse et la modification des lignanes.

5. Mécanisme d'action

Le this compound exerce ses effets par le biais de diverses cibles et voies moléculaires :

Effets hépatoprotecteurs : Il module le métabolisme des lipides et le stress oxydatif dans le foie, réduisant la stéatose hépatique et l'inflammation.

Effets anticancéreux : Le this compound induit l'apoptose dans les cellules cancéreuses en activant la voie de signalisation PI3K/Akt/mTOR.

Effets anti-inflammatoires : Le composé inhibe la production de cytokines inflammatoires en supprimant les voies ERK et JNK.

Applications De Recherche Scientifique

Gomisin N has a wide range of scientific research applications:

Chemistry: It is used as a model compound for studying lignan synthesis and modification.

Medicine: The compound has shown potential in treating liver diseases, cancer, and inflammatory conditions.

Mécanisme D'action

Gomisin N exerts its effects through various molecular targets and pathways:

Hepato-protective Effects: It modulates lipid metabolism and oxidative stress in the liver, reducing hepatic steatosis and inflammation.

Anti-Cancer Effects: this compound induces apoptosis in cancer cells by activating the PI3K/Akt/mTOR signaling pathway.

Anti-Inflammatory Effects: The compound inhibits the production of inflammatory cytokines by suppressing the ERK and JNK pathways.

Comparaison Avec Des Composés Similaires

Le Gomisin N est unique parmi les lignanes en raison de ses propriétés pharmacologiques spécifiques. Des composés similaires comprennent :

Gomisin A : Connu pour ses effets anti-inflammatoires et anticancéreux.

Schizandrine B : A des propriétés antioxydantes et neuroprotectrices.

Comparé à ces composés, le this compound a un éventail d'applications plus large et des effets plus puissants dans certains systèmes biologiques .

Activité Biologique

Gomisin N (GN) is a lignan derived from the fruit of Schisandra chinensis, a plant renowned for its medicinal properties in traditional Chinese medicine. Recent studies have highlighted its diverse biological activities, including anti-cancer, anti-inflammatory, and hepatoprotective effects. This article presents a detailed overview of the biological activity of this compound, supported by various research findings and case studies.

1. Anticancer Activity

This compound has demonstrated significant anti-cancer properties across various studies. It enhances TRAIL-induced apoptosis in cancer cells, suggesting a potential therapeutic role in cancer treatment.

- TRAIL-Induced Apoptosis : Research indicates that GN enhances the cleavage of caspase-3, caspase-8, and PARP-1, which are critical markers of apoptosis. This effect is mediated through the up-regulation of TRAIL receptors DR4 and DR5, leading to increased apoptosis in cancer cells treated with TRAIL and GN .

- Reactive Oxygen Species (ROS) : The enhancement of TRAIL-induced apoptosis by GN is associated with increased ROS production. Antioxidants like N-acetyl cysteine (NAC) have been shown to inhibit this ROS generation and the subsequent up-regulation of DR4 and DR5 .

Case Studies

- A study on hepatic carcinoma cells demonstrated that GN significantly induces cell death at higher concentrations, confirming its effectiveness as an anti-cancer agent . Morphological changes consistent with apoptosis were observed in treated cells.

2. Hepatoprotective Effects

This compound exhibits protective effects against liver damage, particularly in models of high-fat diet-induced obesity.

- Inhibition of Adipogenesis : GN has been shown to inhibit the differentiation of 3T3-L1 preadipocytes, primarily by impairing mitotic clonal expansion during early adipogenesis. This occurs through cell cycle arrest at the G1/S phase transition .

- Regulation of Energy Metabolism : In vivo studies indicate that GN regulates lipid accumulation and promotes energy metabolism via AMP-activated protein kinase (AMPK) signaling pathways .

3. Anti-inflammatory Activity

This compound also possesses notable anti-inflammatory properties.

- Inhibition of Inflammatory Mediators : In vitro studies show that GN inhibits nitric oxide (NO) production and the expression of pro-inflammatory enzymes such as COX-2 and iNOS in RAW 264.7 macrophage cells . This suggests its potential use in managing inflammatory conditions.

Summary Table of Biological Activities

Propriétés

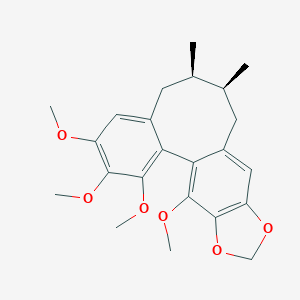

IUPAC Name |

(9R,10S)-3,4,5,19-tetramethoxy-9,10-dimethyl-15,17-dioxatetracyclo[10.7.0.02,7.014,18]nonadeca-1(19),2,4,6,12,14(18)-hexaene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H28O6/c1-12-7-14-9-16(24-3)20(25-4)22(26-5)18(14)19-15(8-13(12)2)10-17-21(23(19)27-6)29-11-28-17/h9-10,12-13H,7-8,11H2,1-6H3/t12-,13+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RTZKSTLPRTWFEV-OLZOCXBDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC2=CC3=C(C(=C2C4=C(C(=C(C=C4CC1C)OC)OC)OC)OC)OCO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1CC2=CC3=C(C(=C2C4=C(C(=C(C=C4C[C@H]1C)OC)OC)OC)OC)OCO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H28O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10231747 | |

| Record name | (+)-Schisandrin B | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10231747 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

400.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

61281-37-6, 69176-52-9, 82467-52-5 | |

| Record name | gamma-Schizandrin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061281376 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Gomisin N | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069176529 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (+)-Schisandrin B | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0082467525 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (+)-Schisandrin B | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10231747 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | SCHISANDRIN B, (±)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/02XA4X3KZW | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | GOMISIN N | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DKO6O75Z5V | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.